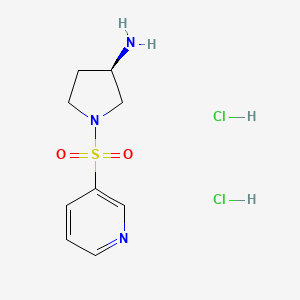![molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1](/img/structure/B6604753.png)
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate, otherwise known as TB-AM-6-AC, is an organic compound with a molecular weight of 226.29 g/mol. It is a tertiary amine that was first synthesized in 1997 by a team of scientists at the University of California, Davis. TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. These studies have revealed a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Scientific Research Applications
TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been found to possess a range of anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and heterocyclic systems.
Mechanism of Action
TB-AM-6-AC has been found to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to inhibit the cyclooxygenase enzyme, which is involved in the production of inflammatory mediators. It has also been found to bind to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-AM-6-AC has been found to possess a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. It has also been found to possess anxiolytic effects, as well as to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of TB-AM-6-AC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a range of biochemical and physiological effects. However, it also has a number of limitations. It is relatively expensive, and it is not always easy to obtain in large quantities.
Future Directions
TB-AM-6-AC has been found to possess a range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, it is likely that it will be further studied for its potential therapeutic applications, as well as its potential use in the synthesis of a variety of other compounds. Additionally, it is likely that further research will be conducted into its mechanism of action, as well as its biochemical and physiological effects.
Synthesis Methods
TB-AM-6-AC can be synthesized using a variety of methods, including the direct condensation of tert-butyl isocyanate and 6-azaspiro[3.5]nonane-6-carboxylic acid. The reaction mixture is heated to a temperature of 80-85°C, and then cooled to room temperature. The product is then isolated by column chromatography and recrystallized from ethyl acetate.
properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZVINZNFMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)